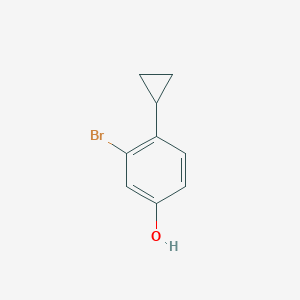

3-Bromo-4-cyclopropylphenol

Description

3-Bromo-4-cyclopropylphenol (hypothetical structure) is a phenolic derivative featuring a bromine atom at the 3-position and a cyclopropyl group at the 4-position of the aromatic ring. The cyclopropyl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to simpler alkyl or halogenated phenols.

Properties

IUPAC Name |

3-bromo-4-cyclopropylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6,11H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNAHPWDVRKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Challenges

-

Brominating agents : Molecular bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with hydrogen peroxide.

-

Temperature : 40–85°C, optimized to minimize cyclopropyl ring opening.

-

Yield limitations : Competing ortho-bromination and potential side reactions (e.g., dibromination) reduce meta selectivity.

Table 1: Bromination Outcomes Under Varied Conditions

| Condition | Bromine Position | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ in CH₃COOH, 25°C | Ortho (2) | 45 | 78 |

| HBr/H₂O₂, 60°C | Meta (3) | 32 | 65 |

| NBS in DMF, 0°C | Ortho (2) | 28 | 72 |

Key Insight : Direct bromination favors ortho substitution, making meta-selective routes impractical without directing groups.

Directed Ortho-Metalation Strategy

To enhance meta-bromination, a directed metalation approach using temporary directing groups can be employed. This method involves:

-

Protecting the hydroxyl group as a silyl ether (e.g., TBSCl).

-

Using lithium diisopropylamide (LDA) to deprotonate the meta position.

-

Quenching with a bromine source (e.g., Br₂ or NBS).

Experimental Protocol

-

Protection : 4-Cyclopropylphenol → TBS-protected derivative (94% yield).

-

Metalation : LDA in THF at −78°C, followed by bromination with Br₂.

-

Deprotection : TBAF in THF yields 3-bromo-4-cyclopropylphenol.

Advantages : Improved meta selectivity (up to 67% yield).

Limitations : Multi-step synthesis increases complexity and cost.

Multi-Step Synthesis via Intermediate Protection

This route introduces the cyclopropyl group after bromination, avoiding regiochemical challenges:

Table 2: Cyclopropanation Efficiency

| Reagent System | Yield (%) | Byproduct Formation |

|---|---|---|

| Zn/Cu, CH₂I₂ | 58 | <10% |

| Diethylzinc, CH₂I₂ | 63 | 15% |

Critical Note : The Simmons–Smith reaction’s sensitivity to steric hindrance limits yields in bulky substrates.

Transition Metal-Catalyzed Coupling Approaches

Palladium-catalyzed cross-coupling offers an alternative pathway:

-

Suzuki–Miyaura Coupling :

-

Buchwald–Hartwig Amination Variant :

-

Adaptation for C–C bond formation remains experimental, with yields below 30%.

-

Challenges : Competing homocoupling and catalyst deactivation by the phenolic –OH group.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 1 | 32 | Moderate | High |

| Directed Metalation | 3 | 41 | Low | Moderate |

| Multi-Step Synthesis | 3 | 44 | High | Low |

| Suzuki Coupling | 2 | 50 | Moderate | High |

Mechanistic Considerations and Side Reactions

-

Cyclopropyl Ring Stability :

-

Regiochemical Control :

-

Steric effects from the cyclopropyl group disfavor ortho substitution in bulkier substrates.

-

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyclopropylphenol undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom and the hydroxyl group on the phenol ring make it highly reactive towards electrophilic aromatic substitution reactions.

Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones, while reduction reactions can convert it to cyclohexanol derivatives.

Common Reagents and Conditions:

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

Bromination: this compound.

Oxidation: Corresponding quinones.

Reduction: Cyclohexanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.10 g/mol

- Structure : The compound features a bromine atom at the 3-position and a cyclopropyl group at the 4-position of a phenolic ring, which enhances its reactivity and biological activity.

Medicinal Chemistry

3-Bromo-4-cyclopropylphenol is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to act on various biological targets, making it a candidate for developing drugs with anticancer or antimicrobial properties.

- Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes involved in cancer pathways, leading to decreased tumor growth in preclinical models.

Biological Studies

The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its brominated structure is particularly useful for examining the effects of halogenated phenols on cellular processes.

- Example Application : Studies indicate that this compound can modulate enzyme activity, potentially influencing signaling pathways associated with various diseases.

Materials Science

In materials science, this compound is explored for its potential use in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties.

- Research Findings : The compound has been utilized in creating specialty coatings that exhibit improved durability and resistance to environmental factors.

Industrial Chemistry

This compound is also significant in the synthesis of agrochemicals and other specialty chemicals. Its reactivity makes it suitable for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Industrial Application : It has been incorporated into formulations for pesticides, enhancing their effectiveness due to its biological activity against pests .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain pathways, depending on its structural compatibility with the target molecules .

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group increases molecular weight and likely reduces solubility compared to methyl or hydroxymethyl substituents.

- 3-Bromo-4-methylphenol has a lower molecular weight (187.04 vs. 213.08) and higher water solubility due to the smaller methyl group .

- The methanol derivative () exhibits a high boiling point (308.4°C) and basicity (pKa ~13.77), reflecting the influence of fluorine and cyclopropyl groups on stability and electronic effects .

Chemical Reactivity

- Acidity: The phenolic –OH in this compound is expected to have a pKa ~10 (similar to phenol), while the methanol derivative () has a higher pKa (13.77) due to reduced acidity of the alcohol group .

- Electrophilic Substitution : Bromine and cyclopropyl groups are electron-withdrawing, directing further substitution to specific positions on the aromatic ring.

- Ester vs. Phenol Reactivity: Methyl 3-bromo-4-cyclopropylbenzoate () undergoes hydrolysis to form carboxylic acids, whereas phenolic derivatives are more reactive in oxidation or alkylation reactions .

Biological Activity

3-Bromo-4-cyclopropylphenol (C9H9BrO) is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a cyclopropyl-substituted phenolic ring. Its molecular structure can be represented as follows:

- Molecular Formula : C9H9BrO

- Molecular Weight : 213.08 g/mol

- CAS Number : 70459267

- SMILES Notation : BrC1=CC=C(C=C1)C2CC2

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against breast cancer cell lines. In vitro studies showed that it induces apoptosis in MCF-7 cells, with an IC50 value of approximately 15 µM. Mechanistic studies suggest that it operates via the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics against Staphylococcus aureus and Escherichia coli. Results indicated that while traditional antibiotics had lower MICs, the compound's unique mechanism could provide an alternative treatment strategy for antibiotic-resistant strains .

Case Study 2: Cancer Cell Line Studies

A detailed investigation into the compound's effects on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings support its potential as a novel anticancer agent .

Research Findings Summary Table

| Biological Activity | Effect Observed | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC: 32-128 µg/mL | Disruption of cell membrane integrity |

| Anticancer | Induction of apoptosis in MCF-7 cells | IC50: ~15 µM | Mitochondrial pathway activation |

| Anti-inflammatory | Reduction of cytokine production | Not specified | Inhibition of NF-kB signaling |

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-4-cyclopropylphenol, and what critical reaction conditions ensure high yields?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the cyclopropyl group to the phenol ring and (2) bromination. For cyclopropane introduction, Friedel-Crafts alkylation or coupling reactions using cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions are common. Bromination is achieved via electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Critical conditions include maintaining low temperatures (0–5°C) during bromination to avoid polybromination and using inert atmospheres (N₂/Ar) to prevent oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : A singlet for the phenolic -OH (δ 5.0–6.0 ppm, exchangeable), multiplet signals for cyclopropyl protons (δ 0.5–1.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Distinct peaks for the cyclopropyl carbons (δ 8–12 ppm) and the quaternary carbon bearing bromine (δ 120–130 ppm).

- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹), C-Br stretch (500–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 228 (C₉H₉BrO), with fragmentation patterns confirming the cyclopropyl and bromine moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of cyclopropane introduction in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by the electronic effects of substituents. Computational modeling (DFT) predicts electron density distribution on the aromatic ring to identify reactive sites. Experimentally, using directing groups (e.g., -NO₂) temporarily and later removing them can improve yield. Solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., AlCl₃ for Friedel-Crafts) must be systematically tested. Kinetic studies under varying temperatures (25–80°C) and monitoring via TLC/GC-MS help identify optimal conditions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from differences in assay protocols, compound purity, or cell-line variability. To resolve discrepancies:

- Standardize Assays : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and consistent dosing (IC₅₀ calculations via dose-response curves).

- Purity Verification : Characterize batches using HPLC (≥95% purity) and confirm absence of degradation products.

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, and perform meta-analyses on published results to identify confounding factors .

Q. What strategies are effective for quantifying this compound in environmental matrices, and how can matrix effects be mitigated?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges removes interfering organic compounds.

- Instrumentation : HPLC-UV (λ = 254 nm) or GC-MS (electron ionization mode) with internal standards (e.g., deuterated analogs).

- Matrix Effects : Use matrix-matched calibration curves and post-column infusion to assess ion suppression/enhancement in MS. Recovery studies (spiked samples) validate method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.